Decachlorobiphenyl

Vue d'ensemble

Description

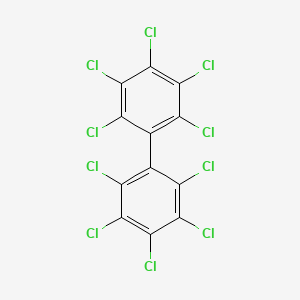

Decachlorobiphenyl is a polychlorinated biphenyl compound characterized by the presence of ten chlorine atoms attached to a biphenyl structure. Its chemical formula is C₁₂Cl₁₀, and it has a molecular weight of 498.658 g/mol . This compound is known for its high chemical stability and lipophilicity, making it resistant to environmental degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) at elevated temperatures. The reaction proceeds through multiple stages of chlorination until all hydrogen atoms on the biphenyl rings are replaced by chlorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure complete chlorination, and the product is purified through distillation and recrystallization techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Decachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated biphenyl quinones.

Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.

Major Products Formed:

Oxidation: Chlorinated biphenyl quinones.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with substituted functional groups.

Applications De Recherche Scientifique

Decachlorobiphenyl has several scientific research applications:

Mécanisme D'action

Decachlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it alters the transcription of genes involved in various cellular processes, including the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . This disruption can lead to toxic effects, including endocrine disruption and carcinogenicity .

Comparaison Avec Des Composés Similaires

Hexachlorobiphenyl (C₁₂H₄Cl₆): Contains six chlorine atoms and is less chlorinated compared to decachlorobiphenyl.

Octachlorobiphenyl (C₁₂H₂Cl₈): Contains eight chlorine atoms and has intermediate chlorination.

Nonachlorobiphenyl (C₁₂HCl₉): Contains nine chlorine atoms and is closely related to this compound.

Uniqueness: this compound is unique due to its complete chlorination, which imparts high chemical stability and resistance to biodegradation. This makes it a persistent environmental pollutant with significant bioaccumulation potential .

Activité Biologique

Decachlorobiphenyl (PCB-209) is a highly chlorinated biphenyl compound, classified as a polychlorinated biphenyl (PCB). Its biological activity is of significant interest due to its environmental persistence and potential toxic effects on living organisms. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and interactions with microbial communities.

Overview of this compound

This compound is composed of two phenyl rings fully substituted with chlorine atoms, making it one of the most chlorinated congeners in the PCB family. Its chemical formula is and it is known for its stability and resistance to biodegradation, which raises concerns regarding its accumulation in the environment and potential health risks to humans and wildlife .

Biodegradation Studies

Microbial Degradation

Recent studies have highlighted the potential for certain bacterial strains to degrade this compound. For instance, a study evaluated the effectiveness of native bacterial strains in bioremediation processes through biostimulation and bioaugmentation techniques. The results indicated that specific bacterial consortia significantly enhanced the degradation of PCB-209 in contaminated soils, achieving elimination rates ranging from 9.58 to 17.33 mg/kg .

Table 1: Bacterial Strains and Their Degradation Potentials

| Bacterial Strain | Maximum Growth (CFU/g) | PCB Elimination Rate (mg/kg) |

|---|---|---|

| DCB13 | >2.0 × 10^4 | 17.33 |

| DCB104 | >2.0 × 10^6 | 15.00 |

| DCB28 | 4.5 × 10^6 | 9.58 |

The study demonstrated that the presence of biphenyl as a carbon source favored the growth of certain strains, suggesting that these bacteria can utilize this compound as a substrate under specific conditions .

Toxicological Impact

Health Risks

The toxicity of this compound has been investigated in various studies, particularly concerning its potential effects on human health. A case-control study examined the association between serum levels of PCBs, including this compound, and breast cancer risk among African-American women. The findings did not support a significant correlation between PCB exposure at measured levels and breast cancer incidence .

Inhalation Exposure Studies

Another study focused on inhalation exposure to atmospheric mixtures containing PCBs, revealing that exposure could lead to diminished weight gain and altered thyroid hormone levels in animal models. However, no significant histopathological changes were observed, indicating that while there are some physiological effects, they may not manifest as overt toxicity under controlled exposure conditions .

Environmental Persistence

This compound's high degree of chlorination contributes to its environmental persistence. It is resistant to degradation processes such as photolysis and hydrolysis, leading to accumulation in sediments and biota. Case studies have shown that PCB-209 can be found in contaminated sediments in various ecosystems, raising concerns about its long-term ecological impact .

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPZLFXDMAPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047541 | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-24-3 | |

| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decachlorobiphenyl (PCB-209) has the molecular formula C12Cl10 and a molecular weight of 498.7 g/mol. []

A: this compound can be characterized using techniques like gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the identity of this compound by comparing its spectrum to a high-purity standard. [, , ]

A: this compound has a high melting point (364–365°C) and can be sublimed in a vacuum without decomposition. []

A: Under anaerobic conditions often found in buried sediments, this compound undergoes reductive dechlorination by bacteria, resulting in less chlorinated biphenyls. [] This process can be influenced by various factors and may not be consistent across different locations or depths within the same site. []

ANone: Yes, research shows that this compound can be degraded using various methods:

- Supercritical water oxidation: This method achieved complete destruction of this compound in laboratory settings. [, ]

- Catalytic reduction: Using a palladium catalyst and hydrogen in supercritical carbon dioxide, this compound was fully converted to dicyclohexyl. This method shows promise for detoxifying recalcitrant chlorinated aromatic compounds. []

- Metal oxide degradation: Magnesium oxide (MgO) demonstrated high catalytic activity in degrading this compound, achieving 98.9% degradation efficiency at 300 °C within 60 minutes. The degradation follows pseudo-first-order kinetics and involves hydrodechlorination, C-C bond breakage, and oxidative reactions. []

- Ionizing Radiation: Gamma (γ) radiation effectively dechlorinated this compound in aqueous solutions containing the surfactant Triton X-100. The dechlorination rate was directly proportional to the chlorine content of the PCB congener. []

- Photodegradation: While this compound itself doesn't readily undergo direct photolysis, its presence can influence the photodegradation pathways of other polychlorinated biphenyl congeners, leading to the formation of more toxic compounds. []

A: this compound is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment. [] It can bioaccumulate in organisms and potentially biomagnify up the food chain, posing risks to wildlife and human health. [, , ] Its presence in the environment, even at low concentrations, raises concerns due to its potential for long-term adverse effects. []

ANone: this compound can be quantified in environmental samples using various analytical techniques:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive method is widely used for detecting and quantifying this compound in various matrices. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of this compound based on its mass spectrum. [, , , ]

- High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS): This highly sensitive and selective technique offers precise identification and quantification of this compound, even at trace levels. []

- Perchlorination followed by GC-ECD: This method involves converting all polychlorinated biphenyls in a sample to this compound using a perchlorinating agent like antimony pentachloride (SbCl5). The resulting this compound is then quantified using GC-ECD. [, , , ]

A: this compound's high hydrophobicity poses challenges in extraction and analysis. [] Traditional methods might not accurately determine its concentration, especially in complex matrices like soil or biological tissues.

ANone: Researchers are exploring novel approaches to improve the analysis of this compound:

- Accelerated solvent extraction: This technique enhances the extraction efficiency of this compound from solid matrices like soil. []

- Slow-stirring method: This method allows for the reliable determination of the n-octanol/water partition coefficient (Pow), a crucial parameter for assessing the environmental fate of highly hydrophobic chemicals like this compound. []

- Use of internal standards: Incorporating internal standards like mirex or this compound in GC-MS analysis ensures accurate quantification and compensates for potential losses during sample preparation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.